Methyl 4-fluoro-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 4-fluoro-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a fluorine atom, a pyridinyl group, and a piperazinyl sulfonyl group attached to the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridines and piperazines as starting materials . The reaction conditions often include the use of selective fluorinating agents, such as Selectfluor, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylate group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-fluoro-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, exhibit similar biological activities.
Pyrimidine Derivatives: Pyrimidine-based compounds, such as 2-(pyridin-2-yl)pyrimidine derivatives, have comparable pharmacological properties.
Indole Derivatives: Indole-based compounds, such as indolyl and oxochromenyl xanthenone derivatives, also show similar biological activities.
Uniqueness
Methyl 4-fluoro-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its fluorine atom and piperazinyl sulfonyl group contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18FN3O4S2 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 4-fluoro-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C19H18FN3O4S2/c1-27-19(24)17-18(16-13(20)5-4-6-14(16)28-17)29(25,26)23-11-9-22(10-12-23)15-7-2-3-8-21-15/h2-8H,9-12H2,1H3 |
InChI Key |
ZCRWTNRJEOUGNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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